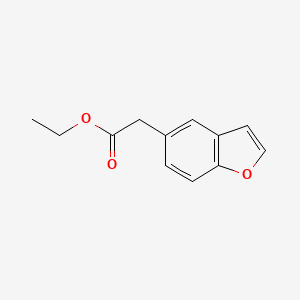

Ethyl 2-(benzofuran-5-YL)acetate

Description

Structure

3D Structure

Properties

IUPAC Name |

ethyl 2-(1-benzofuran-5-yl)acetate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12O3/c1-2-14-12(13)8-9-3-4-11-10(7-9)5-6-15-11/h3-7H,2,8H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SMGNBDFCFXLARN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CC1=CC2=C(C=C1)OC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

204.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Utility of Ethyl 2 Benzofuran 5 Yl Acetate As a Key Synthetic Intermediate

Precursor for Advanced Benzofuran-Based Compounds

The benzofuran (B130515) nucleus is a core component of many biologically active natural products and synthetic drugs. rsc.orgmdpi.com Ethyl 2-(benzofuran-5-yl)acetate is a valuable precursor for creating more elaborate benzofuran derivatives by modifying its ethyl acetate (B1210297) side chain. The ester functional group can be readily transformed, providing a gateway to a variety of compound classes.

Key transformations include:

Hydrolysis: The ethyl ester can be hydrolyzed under acidic or basic conditions to yield 2-(benzofuran-5-yl)acetic acid. This carboxylic acid is a versatile intermediate itself, ready for coupling reactions.

Amidation: The corresponding carboxylic acid can be coupled with various amines using standard peptide coupling reagents (like EDCI) to form a diverse range of amides. These amides are often explored for their therapeutic potential. mdpi.com

Reduction: The ester can be reduced to the corresponding alcohol, 2-(benzofuran-5-yl)ethanol, using reducing agents such as lithium aluminum hydride (LiAlH₄). This alcohol can then be used in etherification or other reactions. rsc.org

Enolate Formation: The methylene (B1212753) group (CH₂) adjacent to the carbonyl is acidic and can be deprotonated to form an enolate. This nucleophilic intermediate can react with various electrophiles, such as alkyl halides, allowing for the introduction of substituents at the alpha-position of the acetate side chain.

These fundamental transformations enable the conversion of a simple ester into more complex functional groups, which is a critical step in the synthesis of advanced benzofuran-containing molecules with potential pharmacological activities.

Building Block for Diverse Heterocyclic Systems

The benzofuran scaffold of this compound can be integrated into larger, more complex heterocyclic architectures. This is often achieved by using the inherent reactivity of the benzofuran ring or by transforming the acetate side chain into a group that can participate in cyclization reactions.

One prominent strategy involves converting the benzofuran intermediate into a key building block for multi-ring systems. For example, benzofuran derivatives with hydroxyl or amino groups can be tethered to other heterocyclic cores like piperazine, imidazole, or tetrazole through nucleophilic substitution reactions. mdpi.com This molecular hybridization approach is a common strategy in medicinal chemistry to create novel compounds with potentially enhanced biological activity. mdpi.com

Another powerful method is the use of cycloaddition reactions. Benzofuran derivatives can be functionalized to include dipolarophiles or dipoles, which then participate in reactions like the [3+2] azomethine ylide cycloaddition to generate complex spiro-pyrrolidine systems fused to the benzofuran core. mdpi.com Such reactions are highly valuable for creating structurally diverse and three-dimensional molecules from planar starting materials. mdpi.com

The following table summarizes strategies for incorporating the benzofuran moiety into larger heterocyclic systems.

| Strategy | Reaction Type | Resulting Heterocyclic System | Reference |

| Molecular Hybridization | Nucleophilic Substitution | Benzofuran-Piperazine Hybrids | mdpi.com |

| Molecular Hybridization | Nucleophilic Substitution | Benzofuran-Imidazole Hybrids | mdpi.com |

| Spirocycle Formation | [3+2] Cycloaddition | Benzofuran Spiro-pyrrolidines | mdpi.com |

Role in the Synthesis of Complex Organic Molecules

The benzofuran motif is a privileged scaffold found in numerous natural products with significant biological activities, including antibacterial, antitumor, and anti-inflammatory properties. rsc.org Consequently, synthetic intermediates that provide access to this core, such as this compound, are of great interest to synthetic organic chemists.

In the total synthesis of natural products, building blocks containing the benzofuran nucleus are often required. rsc.org The synthesis of these complex targets frequently involves the sequential and highly controlled introduction of functional groups. An intermediate like this compound provides a stable benzofuran core onto which further complexity can be built. For instance, the acetate side chain can be elaborated, and the benzofuran ring itself can be functionalized in subsequent steps to achieve the final target molecule.

The development of novel benzofuran-based therapeutic agents also relies on such intermediates. Researchers often synthesize a series of related compounds (analogues) to study structure-activity relationships (SAR). The accessibility of this compound allows for the systematic modification of the molecule to optimize its biological profile, for example, as potential inhibitors of enzymes like PI3K and VEGFR-2 in cancer therapy. nih.gov

Methodologies for Further Functionalization

This compound offers several sites for further chemical modification, allowing for the introduction of a wide range of functional groups. The primary sites for functionalization are the benzofuran ring system (both the furan (B31954) and benzene (B151609) rings) and the acetate side chain.

Functionalization of the Benzofuran Ring:

C-H Functionalization: Direct C-H functionalization has emerged as a powerful tool in organic synthesis. Transition metal catalysis, particularly with palladium, can be used to selectively activate and functionalize the C-H bonds of the benzofuran ring. hw.ac.uk This allows for the introduction of aryl, alkyl, and other groups without the need for pre-functionalized starting materials. The most acidic proton is typically at the C2-position, making it a common site for initial functionalization. hw.ac.uk

Electrophilic Aromatic Substitution: The benzene portion of the benzofuran ring can undergo electrophilic aromatic substitution reactions such as nitration, halogenation, and Friedel-Crafts acylation. The directing effects of the fused furan ring and the acetate group at C5 will influence the position of the incoming substituent, typically favoring the C4 and C6 positions.

Palladium-Catalyzed Cross-Coupling: If a halogen is introduced onto the ring, palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira) can be employed to form new carbon-carbon or carbon-heteroatom bonds, significantly increasing molecular complexity. acs.orgnih.gov

Functionalization of the Acetate Side Chain:

Nucleophilic Substitution: Analogous to benzofuran-2-ylmethyl acetates, the acetate group can be transformed into a leaving group, enabling palladium-catalyzed Tsuji-Trost-type reactions. This allows for the substitution of the acetate with a variety of soft nucleophiles, including amines, thiols, phenols, and stabilized carbanions, providing a versatile method for side-chain modification. unicatt.it

Enolate Chemistry: As mentioned previously, the α-carbon of the acetate group can be deprotonated to form an enolate, which can then be alkylated or used in condensation reactions (e.g., Claisen condensation) to build more complex side chains.

The table below outlines key functionalization methodologies.

| Reaction Site | Methodology | Reagents/Catalysts | Resulting Modification | Reference |

| Benzofuran Ring (C2/C3) | C-H Alkylation | Copper (I) Iodide, Iron (II) Chloride | Introduction of alkyl groups | hw.ac.uk |

| Benzofuran Ring | C-H Arylation | Palladium Acetate | Introduction of aryl groups | hw.ac.uk |

| Acetate Moiety | Nucleophilic Substitution | Pd₂(dba)₃, Ligands (e.g., dppf, XPhos) | Replacement with N, S, O, C nucleophiles | unicatt.it |

| Acetate Moiety (α-carbon) | Enolate Alkylation | Strong Base (e.g., LDA), Alkyl Halide | Addition of alkyl groups to the side chain |

Synthetic Pathways to Analogues and Libraries of Benzofuran-5-yl Compounds

The creation of compound libraries based on a specific scaffold is a cornerstone of modern drug discovery. This compound serves as an excellent platform for generating libraries of benzofuran-5-yl compounds due to the numerous synthetic methods available for both constructing the core and modifying it.

Core Synthesis for Analogue Generation: The benzofuran ring itself can be constructed through various classic and modern synthetic reactions. By varying the starting materials in these syntheses, a wide range of analogues with different substitution patterns can be produced.

Perkin Rearrangement: A traditional method involving the reaction of a salicylaldehyde (B1680747) with an α-haloester.

Transition Metal-Catalyzed Cyclizations: Palladium- and copper-catalyzed reactions are widely used. For example, the intramolecular cyclization of an o-alkynylphenol or the coupling of an o-halophenol with a terminal alkyne (Sonogashira coupling) followed by cyclization are powerful methods to build the benzofuran core. rsc.orgacs.orgnih.gov By using substituted phenols or alkynes, analogues with various functional groups on the benzofuran ring can be readily prepared.

Library Generation from the Intermediate: Once this compound or a related analogue is synthesized, it can be used as a common intermediate for further diversification. As detailed in section 4.4, the multiple reactive handles on the molecule allow for the application of parallel synthesis techniques. A library of diverse amines can be coupled to the hydrolyzed carboxylic acid to create an amide library, or a set of different nucleophiles can be used in palladium-catalyzed substitutions to generate a library with varied side chains. mdpi.comunicatt.it This modular approach enables the rapid generation of hundreds of distinct compounds for biological screening.

Computational Chemistry and Theoretical Modeling of Ethyl 2 Benzofuran 5 Yl Acetate

Density Functional Theory (DFT) Calculations for Molecular Properties

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. It is frequently employed to calculate a wide range of molecular properties with high accuracy. nih.gov For benzofuran (B130515) derivatives, functionals such as B3LYP are commonly used with basis sets like 6-311++G(d,p) to achieve a balance between computational cost and accuracy. jetir.orgresearchgate.net

The first step in computational analysis is to determine the most stable three-dimensional structure of the molecule, known as the optimized geometry. This process involves finding the minimum energy conformation on the potential energy surface. For related benzofuran compounds, the core benzofuran unit has been shown to be essentially planar. nih.govnih.gov The optimization of Ethyl 2-(benzofuran-5-yl)acetate would similarly establish the planarity of its fused ring system and determine the preferred orientation of the ethyl acetate (B1210297) substituent. Conformational analysis would identify various rotamers, particularly around the single bonds of the side chain, and calculate their relative energies to identify the most stable conformer.

Table 1: Predicted Geometrical Parameters for a Benzofuran Core Structure (Illustrative) Note: This data is illustrative of typical parameters for a benzofuran ring system and not specific to this compound.

| Parameter | Bond/Angle | Predicted Value (DFT/B3LYP) |

| Bond Length | C-C (aromatic) | ~1.39 - 1.41 Å |

| Bond Length | C-O (furan) | ~1.36 Å |

| Bond Length | C=C (furan) | ~1.37 Å |

| Bond Angle | C-O-C (furan) | ~106° |

| Bond Angle | C-C-C (benzene) | ~120° |

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are known as the frontier molecular orbitals (FMOs). The energy of the HOMO represents the ability to donate an electron, while the LUMO's energy indicates the ability to accept an electron. researchgate.net The energy gap between the HOMO and LUMO (ΔE = ELUMO – EHOMO) is a critical parameter for determining molecular reactivity, kinetic stability, and the ultimate charge transfer interactions within the molecule. researchgate.netnih.gov A smaller HOMO-LUMO gap suggests higher chemical reactivity and lower stability. nih.gov For this compound, the HOMO is expected to be localized primarily on the electron-rich benzofuran ring system, while the LUMO may extend over the ester group, facilitating intramolecular charge transfer.

Table 2: Illustrative Frontier Molecular Orbital Energies for a Benzofuran Derivative Note: This data is representative of similar compounds and is for illustrative purposes.

| Parameter | Energy (eV) |

| EHOMO | -6.5 eV |

| ELUMO | -1.3 eV |

| Energy Gap (ΔE) | 5.2 eV |

A Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic reagents. nih.govresearchgate.net The MEP map illustrates regions of negative potential (red/yellow), which are rich in electrons and susceptible to electrophilic attack, and regions of positive potential (blue), which are electron-poor and prone to nucleophilic attack. nih.gov In this compound, the most negative potential is expected to be concentrated around the oxygen atoms of the furan (B31954) ring and the carbonyl group of the ester. The hydrogen atoms, particularly those on the aromatic ring, would exhibit the most positive potential.

Chemical Hardness (η): A measure of resistance to change in electron distribution. It is calculated as η = (ELUMO - EHOMO) / 2.

Chemical Softness (S): The reciprocal of hardness (S = 1/η). Soft molecules are more reactive. nih.gov

Electrophilicity Index (ω): Measures the energy stabilization when the system acquires additional electronic charge.

Local reactivity descriptors, such as Fukui functions , identify specific atomic sites within the molecule that are most reactive. semanticscholar.org By analyzing the electron density changes, Fukui functions can pinpoint the atoms most susceptible to an electrophilic, nucleophilic, or radical attack, offering a more detailed picture of reactivity than MEP maps alone. semanticscholar.org

Table 3: Illustrative Global Reactivity Descriptors for a Benzofuran Derivative Note: Values are calculated based on the illustrative HOMO/LUMO energies in Table 2.

| Descriptor | Formula | Illustrative Value |

| Chemical Hardness (η) | (ELUMO - EHOMO) / 2 | 2.6 eV |

| Chemical Softness (S) | 1 / η | 0.38 eV⁻¹ |

| Electrophilicity Index (ω) | μ² / 2η (where μ ≈ -(EHOMO+ELUMO)/2) | 2.85 eV |

Theoretical Vibrational Spectroscopy and UV-Visible Absorption Predictions

DFT calculations are highly effective at predicting vibrational spectra (FT-IR and Raman). nih.gov By calculating the second derivatives of the energy with respect to atomic positions, a set of vibrational frequencies can be obtained. These theoretical frequencies are often scaled by a specific factor to correct for anharmonicity and other systematic errors, leading to excellent agreement with experimental spectra. nih.gov This allows for the precise assignment of vibrational modes to specific bond stretches, bends, and torsions within the molecule.

Similarly, UV-Visible absorption spectra can be predicted using Time-Dependent DFT (TD-DFT). nih.govresearchgate.net This method calculates the energies of electronic transitions from the ground state to various excited states, which correspond to the absorption maxima (λmax) in the UV-Vis spectrum. The analysis also reveals which molecular orbitals are involved in these transitions, typically from HOMO to LUMO or related orbitals. For compounds containing aromatic rings like benzofuran, strong absorption in the UV region is expected. mdpi.com

Molecular Dynamics Simulations for Dynamic Behavior

The simulation's foundation lies in a force field, a set of empirical energy functions and parameters that define the potential energy of the system based on the positions of its atoms. For a molecule like this compound, a common choice would be a general small molecule force field such as GAFF (General Amber Force Field) or CGenFF (CHARMM General Force Field), which are compatible with the widely used AMBER and CHARMM simulation packages, respectively.

The simulation protocol would involve several key stages:

System Setup: A three-dimensional model of this compound is placed in a periodic box, which is then filled with solvent molecules. Ions may be added to neutralize the system and to simulate a specific ionic strength.

Energy Minimization: The initial system is subjected to energy minimization to relieve any steric clashes or unfavorable geometries.

Equilibration: The system is gradually heated to the desired temperature and then equilibrated at the target pressure and temperature (e.g., under NPT ensemble) to achieve a stable state.

Production Run: Following equilibration, the simulation is run for an extended period (typically tens to hundreds of nanoseconds) to generate a trajectory of atomic positions and velocities over time.

Analysis of the resulting trajectory can reveal a wealth of information about the dynamic behavior of this compound. Key properties that can be investigated include the flexibility of the ethyl acetate side chain, the rotational freedom around single bonds, and the interaction patterns with surrounding water molecules, such as the formation and lifetime of hydrogen bonds with the ester carbonyl oxygen.

Below is an illustrative table of typical parameters that would be defined for an MD simulation of this compound in an aqueous environment.

| Parameter | Illustrative Value/Setting |

| Force Field | GAFF (General Amber Force Field) |

| Software | AMBER or GROMACS |

| Solvent Model | TIP3P Water |

| Box Type | Cubic |

| System Size | ~5000 atoms (including solvent) |

| Temperature | 300 K |

| Pressure | 1 atm |

| Ensemble | NPT (Isothermal-isobaric) |

| Simulation Time | 100 ns |

| Integration Time Step | 2 fs |

Quantitative Structure-Property Relationships (QSPR) for Predicting Molecular Attributes

Quantitative Structure-Property Relationship (QSPR) models are mathematical models that aim to predict the properties of a chemical compound based on its molecular structure. These models are built by finding a statistical relationship between a set of calculated molecular descriptors and an experimentally determined property. For this compound, QSPR models could be developed to predict a wide range of its physicochemical and biological attributes without the need for direct experimental measurement.

The development of a QSPR model involves several steps:

Dataset Curation: A dataset of structurally diverse benzofuran derivatives with known values for the property of interest (e.g., solubility, binding affinity to a biological target) is compiled.

Descriptor Calculation: For each molecule in the dataset, a large number of molecular descriptors are calculated. These descriptors are numerical values that encode different aspects of the molecular structure, categorized as 0D (e.g., molecular weight), 1D (e.g., counts of specific atom types), 2D (e.g., topological indices), and 3D (e.g., solvent-accessible surface area).

Model Building and Validation: Statistical methods, such as multiple linear regression (MLR) or machine learning algorithms (e.g., random forest, support vector machines), are used to build a model that correlates a subset of the calculated descriptors with the target property. The model's predictive power is then rigorously validated using internal and external validation techniques.

Once a validated QSPR model is established, it can be used to predict the properties of new or untested compounds, such as this compound, simply by calculating the relevant molecular descriptors from its structure.

The table below provides an example of a hypothetical QSPR dataset for predicting a property (e.g., biological activity) of a series of benzofuran derivatives, including this compound. The descriptor values are for illustrative purposes to show how structural variations might influence the predicted property.

| Compound Name | Molecular Weight ( g/mol ) | LogP | Topological Polar Surface Area (Ų) | Predicted Activity (IC50, µM) |

| Benzofuran-5-carboxylic acid | 162.14 | 1.85 | 37.30 | 15.2 |

| Mthis compound | 190.19 | 2.10 | 35.53 | 10.5 |

| This compound | 204.22 | 2.53 | 35.53 | 8.7 |

| 2-(Benzofuran-5-yl)acetamide | 175.18 | 1.30 | 52.56 | 20.1 |

| 2-(Benzofuran-5-yl)acetic acid | 176.17 | 1.95 | 46.53 | 12.8 |

This illustrative data suggests a possible trend where increased lipophilicity (LogP) correlates with higher predicted activity for this hypothetical series of compounds. Such insights derived from QSPR models can be invaluable in guiding the design and synthesis of new benzofuran derivatives with optimized properties.

Emerging Research Directions and Future Perspectives for Ethyl 2 Benzofuran 5 Yl Acetate

Novel Synthetic Methodologies and Catalytic Systems for Enhanced Efficiency and Selectivity

Future synthesis of Ethyl 2-(benzofuran-5-YL)acetate is expected to move beyond traditional methods towards more efficient, selective, and sustainable catalytic systems. While current literature does not extensively detail methodologies exclusively for this compound, significant progress in the synthesis of the broader benzofuran (B130515) class indicates promising future directions.

Transition metal catalysis, particularly using palladium and copper, has become a cornerstone for constructing and functionalizing the benzofuran ring. unicatt.it Palladium-catalyzed reactions, such as Sonogashira and Heck couplings, offer versatile and tolerant methods for forming the core structure from precursors like o-iodophenols and terminal alkynes. rsc.orgacs.orgnih.gov For instance, the combination of a palladium catalyst with a copper co-catalyst has been effectively used in Sonogashira coupling reactions to produce various benzofuran derivatives in good to excellent yields. acs.orgnih.gov Similarly, palladium-catalyzed Tsuji-Trost type reactions have been developed for the regioselective substitution of benzofuran-2-ylmethyl acetates with various nucleophiles, a strategy that could be adapted for functionalizing derivatives of this compound. unicatt.it

Recent research also highlights the development of nickel-catalyzed methodologies and even metal-free synthesis pathways. acs.orgrsc.org These approaches aim to reduce cost and environmental impact. Base-catalyzed methods, employing reagents like potassium tert-butoxide, are also gaining traction for intramolecular cyclizations to form the benzofuran core. nih.gov The application of these modern catalytic systems could significantly enhance the efficiency and selectivity of the synthesis of this compound.

Table 1: Examples of Modern Catalytic Systems for Benzofuran Synthesis

| Catalyst System | Reaction Type | Key Features | Yields |

|---|---|---|---|

| Pd(PPh₃)₂Cl₂ / CuI | Sonogashira Coupling / Cyclization | One-pot synthesis from o-iodophenols and alkynes. acs.orgdivyarasayan.org | 64-98% divyarasayan.org |

| Pd₂(dba)₃ / dppf | Tsuji-Trost-type Substitution | Reaction of benzofuran-2-ylmethyl acetates with N-nucleophiles. unicatt.it | Good to Excellent unicatt.it |

| [Pd(η³-C₃H₅)Cl]₂ / XPhos | Tsuji-Trost-type Substitution | Reaction with S, O, and C-nucleophiles. unicatt.it | High to Excellent unicatt.it |

| Pd(OAc)₂ | C-H Activation / Annulation | Coupling of phenols and α-diazocarbonyls. | Good to Excellent |

| Grubbs' Catalyst | Ring-Closing Metathesis (RCM) | Cyclization of precursors with O-vinyl and C-propenyl functions. divyarasayan.org | Good divyarasayan.org |

Exploration of Complex Reaction Pathways and Mechanistic Insights

A deeper understanding of reaction mechanisms is crucial for optimizing synthetic routes and controlling product outcomes. For benzofuran synthesis, mechanistic studies are increasingly employed to elucidate complex reaction pathways. For example, in the acid-catalyzed cyclization of acetals to form the benzofuran core, quantum mechanics (QM) analyses have been used to reassess and understand the regioselectivity of the reaction. wuxibiology.com Such studies revealed that analyzing the properties of key intermediates, like the oxonium ion, provides a more accurate prediction of product ratios than examining the starting material alone. wuxibiology.com

Similarly, for transition metal-catalyzed reactions, proposed mechanisms often involve steps like oxidative addition, transmetalation, reductive elimination, and intramolecular annulation. acs.org For instance, the mechanism for palladium-catalyzed synthesis of benzoyl-substituted benzofurans is believed to proceed via transmetalation, coordination of a nitrile moiety, intramolecular insertion, and subsequent hydrolysis and condensation. acs.org Understanding the intricate details of these catalytic cycles allows for the rational selection of ligands, solvents, and other reaction conditions to favor the desired product. Future research on this compound will likely involve detailed mechanistic investigations of its formation and subsequent transformations, employing both experimental and computational tools to map energy profiles and identify key intermediates.

Advanced Analytical and Spectroscopic Techniques for In-Situ Monitoring

The shift from post-reaction analysis to real-time, in-situ monitoring of chemical transformations represents a significant frontier. While traditional techniques like NMR, IR, and mass spectrometry are vital for the final characterization of this compound and its derivatives, their application in real-time is an emerging area. researchgate.nettandfonline.com Advanced Process Analytical Technology (PAT) tools, such as in-situ FT-IR, Raman spectroscopy, and real-time NMR, could be implemented to monitor the synthesis of this compound.

These techniques provide continuous data on the concentration of reactants, intermediates, and products, offering a dynamic view of the reaction kinetics and mechanism. This allows for precise control over reaction parameters, ensuring optimal yield, purity, and safety. For example, monitoring the disappearance of a starting material and the appearance of a key intermediate can help determine the exact endpoint of a reaction, preventing the formation of byproducts from over-reaction. The structural characterization of various ethyl benzofuran acetate (B1210297) derivatives by X-ray crystallography has provided detailed insights into their solid-state conformation, which complements spectroscopic data. nih.govnih.govnih.gov The integration of advanced in-situ monitoring is a key future perspective for developing robust and optimized manufacturing processes for this compound.

Computational Design and Optimization of this compound Transformations

Computational chemistry is an increasingly powerful tool for predicting and understanding chemical reactivity, guiding experimental design, and accelerating the development of new synthetic methods. For the benzofuran system, computational studies, particularly those using Density Functional Theory (DFT), have been instrumental in providing mechanistic insights. wuxibiology.com These methods can be used to calculate reaction energy profiles, compare the activation energies of competing pathways, and thus predict the regioselectivity of a reaction. wuxibiology.com This predictive power was demonstrated in the acid-catalyzed cyclization to form a benzofuran core, where calculations of activation energies correctly predicted the major regioisomer, consistent with experimental observations. wuxibiology.com

Beyond mechanistic studies, computational tools can be used to design novel catalysts and optimize reaction conditions. For transformations involving this compound, computational screening could identify the most effective ligands for a palladium catalyst or predict the optimal solvent for a given reaction. In silico tools are also used to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of derivatives, which is crucial in a drug discovery context. tandfonline.com The synergy between computational prediction and experimental validation will be a defining feature of future research, enabling a more rational and efficient approach to the synthesis and functionalization of this compound.

Table 2: Applications of Computational Methods in Benzofuran Chemistry

| Computational Method | Application Area | Specific Outcome |

|---|---|---|

| Quantum Mechanics (QM) Analysis | Mechanistic Insight | Prediction of regioselectivity based on intermediate properties. wuxibiology.com |

| Density Functional Theory (DFT) | Reaction Pathway Analysis | Calculation of activation energies and reaction energy profiles. wuxibiology.com |

| Molecular Docking | Biological Activity Prediction | Simulating the binding of benzofuran derivatives to biological targets. nih.gov |

Integration into Automated and High-Throughput Synthesis Platforms

The demand for rapid synthesis and screening of new chemical entities in drug discovery and materials science has driven the development of automated and high-throughput synthesis platforms. These technologies, including flow chemistry systems and robotic liquid handlers, allow for the rapid execution of a large number of reactions in parallel, facilitating the exploration of vast chemical spaces and the optimization of reaction conditions.

Future research on this compound and its derivatives will benefit from integration into these platforms. One-pot and multicomponent reactions, which improve efficiency by combining multiple synthetic steps without isolating intermediates, are particularly well-suited for automation. researchgate.net By using this compound as a core scaffold, automated platforms could be used to generate large libraries of derivatives by varying reactants and catalysts. This high-throughput approach would accelerate the discovery of new compounds with desirable biological activities or material properties. Furthermore, flow chemistry offers advantages such as precise control over temperature and reaction time, improved safety, and easier scalability, making it an attractive platform for the optimized production of this key intermediate.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for Ethyl 2-(Benzofuran-5-yl)acetate, and how can reaction conditions be systematically optimized?

- Methodological Answer : The compound is synthesized via nucleophilic substitution or condensation reactions. For example, describes the reduction of ethyl 2-(benzofuran-5-yl)-2-nitroacetate using Zn/HCl to yield the corresponding amine derivative. Key parameters to optimize include:

- Catalyst/Reductant : Zn in acidic conditions (e.g., HCl) for nitro group reduction.

- Solvent : Polar aprotic solvents (e.g., DMF, THF) to enhance reaction rates.

- Purification : Flash chromatography with gradients of ethyl acetate/petroleum ether (e.g., 1:1 v/v) to isolate the product .

- Monitoring : TLC or HPLC to track reaction progress and confirm purity.

Q. How can this compound be characterized using spectroscopic techniques?

- Methodological Answer :

- ¹H/¹³C NMR : Key signals include aromatic protons (δ 7.3–7.6 ppm for benzofuran), ester carbonyl (δ ~174 ppm), and ethyl group protons (δ 1.2 ppm for CH₃, δ 4.1–4.2 ppm for CH₂). provides a detailed NMR profile, with diagnostic peaks for the benzofuran ring (e.g., δ 6.76 ppm for the furan proton) .

- IR : Look for ester C=O stretching (~1730 cm⁻¹) and aromatic C=C (~1600 cm⁻¹) .

- HRMS : Confirm molecular ion peaks (e.g., [M – NH₂]⁺ at m/z 203.0718) .

Q. What are the stability and storage recommendations for this compound?

- Methodological Answer :

- Storage : -20°C in airtight containers under inert gas (e.g., N₂) to prevent hydrolysis or oxidation.

- Stability : Monitor via periodic NMR or LC-MS to detect degradation (e.g., ester hydrolysis to carboxylic acid) .

Advanced Research Questions

Q. How can structural ambiguities in this compound derivatives be resolved using X-ray crystallography?

- Methodological Answer :

- Crystallization : Use slow vapor diffusion with solvents like EtOAc/hexane.

- Data Collection : Employ SHELX programs (e.g., SHELXL for refinement, SHELXS for structure solution) to resolve torsional angles and hydrogen bonding. highlights SHELX’s robustness for small-molecule refinement, even with twinned data .

- Visualization : ORTEP-3 ( ) can model thermal ellipsoids and validate bond lengths/angles .

Q. What mechanistic insights explain conflicting pharmacological data for benzofuran derivatives in different assays?

- Methodological Answer : Discrepancies may arise from:

- Receptor Selectivity : Benzofuran analogs (e.g., H3 receptor antagonists in ) may bind off-target receptors. Use competitive binding assays (e.g., radioligand displacement) to assess selectivity .

- Metabolite Interference : Ethyl ester hydrolysis in vivo () can generate active metabolites. Perform LC-MS/MS metabolite profiling in biological matrices .

- Cellular Context : Cell-line-specific expression of metabolizing enzymes (e.g., esterases). Validate results across multiple models (primary cells, transfected lines) .

Q. How can this compound be leveraged in Horner–Wadsworth–Emmons (HWE) olefination to synthesize α-aryl phosphonoacetates?

- Methodological Answer :

- Phosphorylation : React with diethyl phosphite under basic conditions (e.g., NaH) to form ethyl 2-(benzofuran-5-yl)-2-(diethoxyphosphoryl)acetate ( ).

- Olefination : Use aldehydes/ketones with HWE conditions (e.g., DBU as base) to generate α,β-unsaturated esters. Monitor reaction via ³¹P NMR to track phosphonate intermediate conversion .

Q. What analytical challenges arise in quantifying trace impurities in this compound, and how can they be addressed?

- Methodological Answer :

- Impurity Profiling : Use UHPLC-PDA/HRMS ( ) with C18 columns and 0.1% formic acid in water/acetonitrile gradients.

- Detection Limits : Optimize MS parameters (e.g., ESI+ mode, collision energy 20–35 eV) to identify nitro-reduction byproducts (e.g., ethyl 2-amino-2-(benzofuran-5-yl)acetate) .

- Validation : Follow ICH Q2(R1) guidelines for LOD/LOQ using spiked samples .

Data Contradiction Analysis

Q. How should researchers reconcile divergent bioactivity results for this compound analogs in cancer vs. neurological models?

- Methodological Answer :

- Dose-Response : Test compounds at multiple concentrations (e.g., 1 nM–100 µM) to rule out cytotoxicity masking specificity ().

- Pathway Analysis : Use transcriptomics (RNA-seq) or phosphoproteomics to identify context-dependent signaling (e.g., apoptosis in cancer vs. neurotransmitter modulation in neurology) .

- Structural Modifications : Introduce substituents (e.g., halogens, methoxy groups) to enhance target affinity, as seen in ’s bromoacetamide derivatives .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.